cis-3-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid; 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

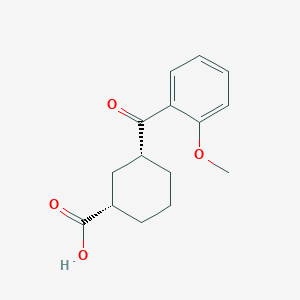

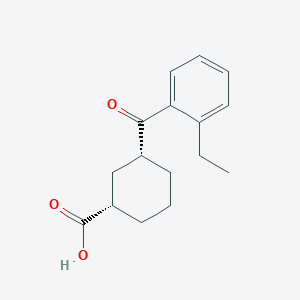

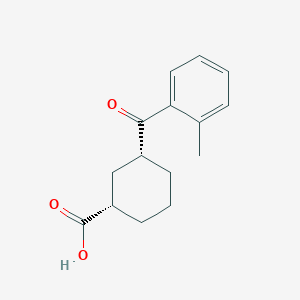

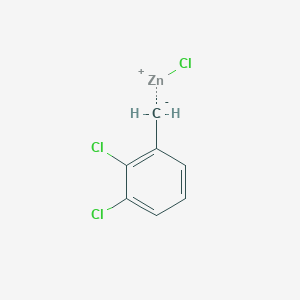

“Cis-3-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid” is a chemical compound with the CAS Number: 735269-68-8 . It has a molecular weight of 246.31 . The IUPAC name for this compound is (1S,3R)-3-(2-methylbenzoyl)cyclohexanecarboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H18O3/c1-10-5-2-3-8-13(10)14(16)11-6-4-7-12(9-11)15(17)18/h2-3,5,8,11-12H,4,6-7,9H2,1H3,(H,17,18)/t11-,12+/m1/s1 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 419.5±38.0 °C and a predicted density of 1.161±0.06 g/cm3 . The pKa of the compound is predicted to be 4.31±0.10 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

The cyclohexane derivatives, including compounds related to cis-3-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid, have been extensively studied for their chemical properties and synthesis pathways. For instance, the preparation and mass spectra of cyclohexanecarboxylic acids reveal detailed insights into the synthesis of cyclohexane derivatives from t-butyl-cyclohexanols and their isomers starting from t-butylbenzoic acids. These studies showcase the hydrogenation processes over transition metal catalysts and the resulting isomer stability, offering a foundational understanding of cyclohexane derivatives' chemical behavior and synthesis (Bekkum et al., 2010).

Applications in Heterocyclic Compound Synthesis

Research into the synthesis of heterocyclic compounds, such as pyrroloepoxyquinazolines, demonstrates the application of γ-oxocarboxylic acids (including structures akin to cis-3-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid) in creating condensed pyrroloepoxyquinazolines. This process, involving the reaction of γ-oxocarboxylic acids with amino alcohols, results in various structurally complex and potentially bioactive heterocycles, illustrating the compound's utility in medicinal chemistry and drug discovery (Kanizsai et al., 2007).

Catalytic Activity and Environmental Applications

Cyclohexane derivatives, closely related to cis-3-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid, are also explored for their catalytic properties and environmental applications. For example, studies on the stereo selective oxidation of alkanes using cobalt complexes as catalysts highlight the potential of cyclohexane-based compounds in facilitating mild and efficient chemical transformations. This research underscores the significance of cyclohexane derivatives in developing new catalytic methodologies with potential applications in green chemistry and environmental sustainability (Nesterova et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

(1S,3R)-3-(2-methylbenzoyl)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-10-5-2-3-8-13(10)14(16)11-6-4-7-12(9-11)15(17)18/h2-3,5,8,11-12H,4,6-7,9H2,1H3,(H,17,18)/t11-,12+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBUMVZGPSXIHQ-NEPJUHHUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2CCCC(C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)[C@@H]2CCC[C@@H](C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,3R)-3-(2-methylbenzoyl)cyclohexane-1-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid; 95%](/img/structure/B6324242.png)

![cis-3-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid; 95%](/img/structure/B6324259.png)

![cis-3-[2-(4-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid; 95%](/img/structure/B6324270.png)

![cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid; 95%](/img/structure/B6324286.png)